

Application Notes and Protocols: Vidofludimus DHODH Inhibition Enzymatic Assay

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Compound of Interest

Compound Name: Vidofludimus

Cat. No.: B1631139

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Introduction

Vidofludimus is a potent and selective second-generation inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.^{[1][2][3]} This pathway is crucial for the proliferation of rapidly dividing cells, including activated lymphocytes, making DHODH a compelling target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.^{[4][5]} **Vidofludimus** has demonstrated greater potency in inhibiting human DHODH compared to the first-generation inhibitor teriflunomide.^{[1][2]} These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of **Vidofludimus** on DHODH.

Principle of the Assay

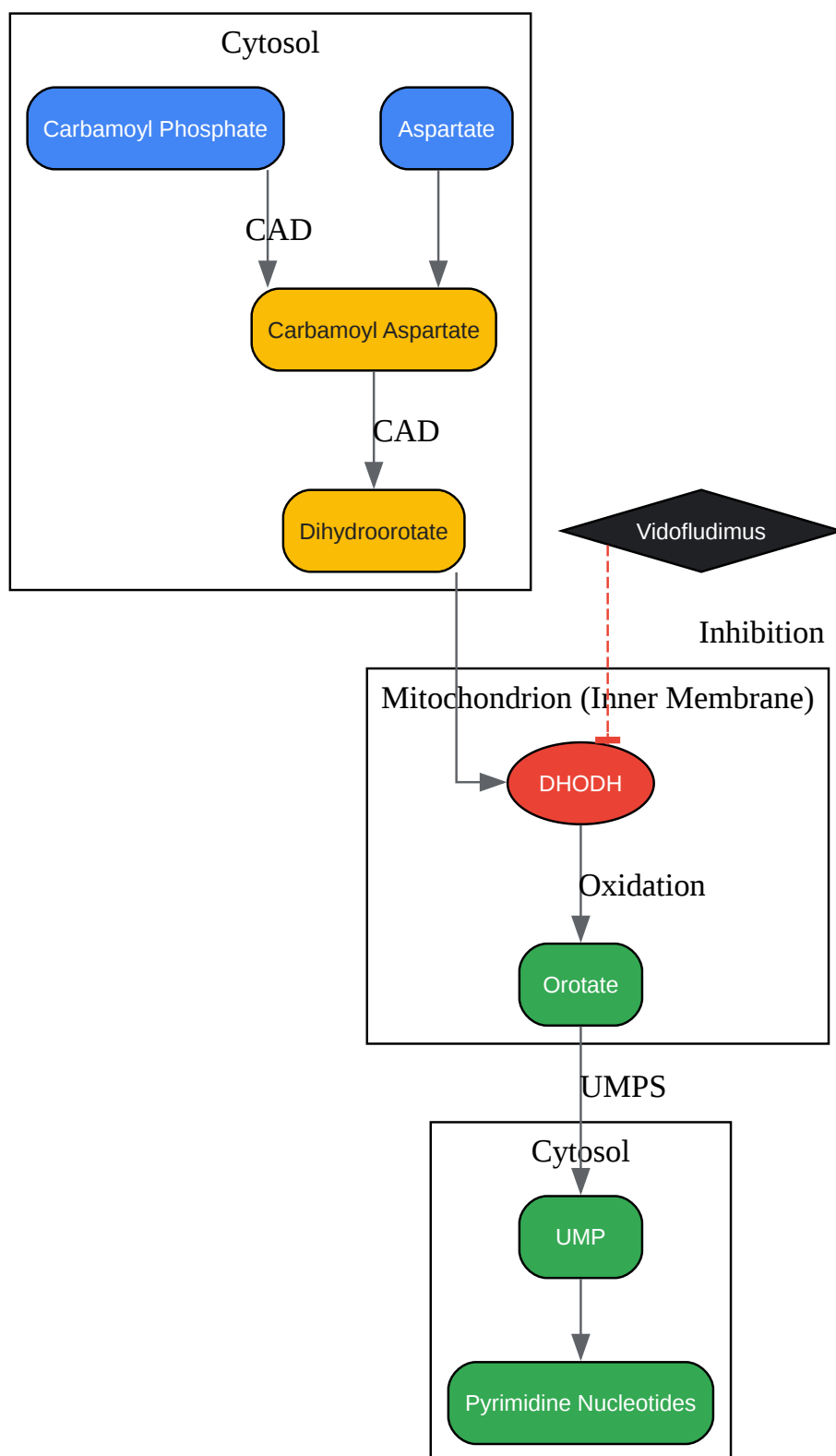
The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate. DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated in this reaction are transferred to DCIP, causing a color change from blue to colorless. The rate of DCIP reduction, measured as a decrease in absorbance at 600-650 nm, is proportional to the DHODH activity. The inhibitory effect of **Vidofludimus** is quantified by measuring the reduction in DHODH activity in the presence of the compound.

Quantitative Data: DHODH Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Vidofludimus** and other notable DHODH inhibitors against human DHODH.

Compound	IC ₅₀ (nM) for human DHODH	Reference
Vidofludimus	134	[6]
Vidofludimus calcium	160	[6]
Teriflunomide	~420	Immunic Therapeutics
Brequinar	4.5	[4]

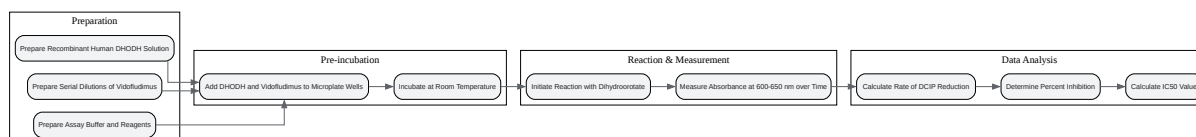
Signaling Pathway: De Novo Pyrimidine Biosynthesis



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Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental Workflow: DHODH Inhibition Assay



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Caption: Experimental workflow for the **Vidofludimus** DHODH inhibition enzymatic assay.

Experimental Protocol: DHODH Inhibition Enzymatic Assay

This protocol is adapted from established methods for measuring DHODH inhibition.^{[4][7][8]}

Materials and Reagents

- Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
- **Vidofludimus**
- Dihydroorotic acid
- 2,6-dichloroindophenol (DCIP)
- Coenzyme Q10
- Triton X-100

- Tris-HCl
- Potassium chloride (KCl)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate, clear
- Microplate reader capable of measuring absorbance at 600-650 nm
- Pipettes and tips
- Reagent reservoirs
- Distilled water

Solution Preparation

- Assay Buffer (50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0):
 - Prepare a stock solution of 1 M Tris-HCl, pH 8.0.
 - Prepare a stock solution of 3 M KCl.
 - Prepare a 10% Triton X-100 solution.
 - To prepare 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl (pH 8.0), 5 mL of 3 M KCl, and 0.5 mL of 10% Triton X-100. Adjust the final volume to 100 mL with distilled water.
- DCIP Stock Solution (10 mM):
 - Dissolve the appropriate amount of DCIP in DMSO to make a 10 mM stock solution. Store protected from light.
- Coenzyme Q10 Stock Solution (10 mM):
 - Dissolve the appropriate amount of Coenzyme Q10 in DMSO to make a 10 mM stock solution.

- Dihydroorotic Acid Stock Solution (50 mM):
 - Dissolve the appropriate amount of dihydroorotic acid in assay buffer to make a 50 mM stock solution.
- **Vidofludimus** Stock Solution (10 mM):
 - Dissolve **Vidofludimus** in DMSO to make a 10 mM stock solution.
- Recombinant Human DHODH Working Solution:
 - Dilute the recombinant human DHODH in assay buffer to the desired final concentration (e.g., 1.25 µg/mL).[\[8\]](#)

Assay Procedure

- Prepare **Vidofludimus** Dilutions:
 - Perform a serial dilution of the **Vidofludimus** stock solution in DMSO to obtain a range of concentrations for IC₅₀ determination. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM).
- Assay Plate Setup:
 - Design the 96-well plate layout to include wells for blanks (no enzyme), positive controls (enzyme with DMSO), and the various concentrations of **Vidofludimus**.
 - Add 10 µL of the diluted **Vidofludimus** or DMSO (for positive control) to the appropriate wells.[\[8\]](#)
- Pre-incubation:
 - To each well (except the blank), add 40 µL of the DHODH working solution.[\[8\]](#)
 - Add 40 µL of assay buffer to the blank wells.
 - The total volume in each well at this stage is 50 µL.
 - Incubate the plate at room temperature for 30 minutes.[\[4\]](#)[\[7\]](#)

- Reaction Initiation and Measurement:
 - Prepare a reaction mix containing assay buffer, 200 μ M DCIP, and 100 μ M Coenzyme Q10.[4][7]
 - Initiate the enzymatic reaction by adding 150 μ L of the reaction mix containing 500 μ M dihydroorotic acid to each well.[4][7] The final reaction volume will be 200 μ L.
 - Immediately place the microplate in a microplate reader and measure the absorbance at 600-650 nm at room temperature for 10-20 minutes, taking readings at regular intervals (e.g., every 30 seconds).

Data Analysis

- Calculate the Rate of Reaction:
 - For each well, determine the rate of DCIP reduction by calculating the slope of the linear portion of the absorbance versus time curve (Δ Abs/min).
- Calculate Percent Inhibition:
 - The percent inhibition for each concentration of **Vidofludimus** is calculated using the following formula:
- Determine the IC50 Value:
 - Plot the percent inhibition against the logarithm of the **Vidofludimus** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of **Vidofludimus** that causes 50% inhibition of DHODH activity.

Conclusion

This document provides a comprehensive guide for determining the inhibitory activity of **Vidofludimus** against DHODH. The provided protocol for a DCIP-based spectrophotometric assay is a robust and reliable method for quantifying the potency of DHODH inhibitors. The structured data and visual representations of the signaling pathway and experimental workflow

are intended to facilitate a clear understanding and successful implementation of this assay in a research setting.

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